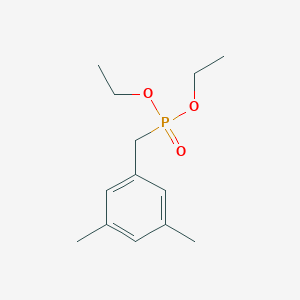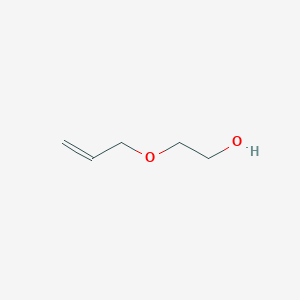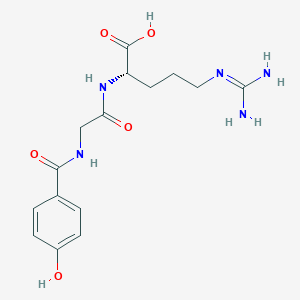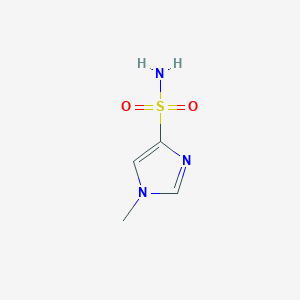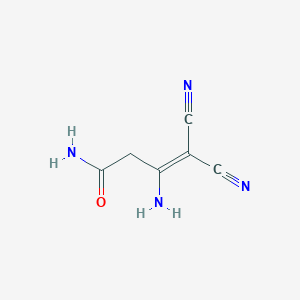
3-Amino-4,4-dicyanobut-3-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4,4-dicyanobut-3-enamide (ADCA) is a chemical compound that belongs to the family of enamide derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The exact mechanism of action of 3-Amino-4,4-dicyanobut-3-enamide is not fully understood. However, it is believed that 3-Amino-4,4-dicyanobut-3-enamide exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 3-Amino-4,4-dicyanobut-3-enamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division.
Biochemische Und Physiologische Effekte
3-Amino-4,4-dicyanobut-3-enamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-Amino-4,4-dicyanobut-3-enamide can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In vivo studies have shown that 3-Amino-4,4-dicyanobut-3-enamide can reduce tumor growth in animal models and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Amino-4,4-dicyanobut-3-enamide is its relatively simple synthesis method and high yield. Additionally, 3-Amino-4,4-dicyanobut-3-enamide exhibits a broad range of biological activities, making it a versatile compound for various applications. However, 3-Amino-4,4-dicyanobut-3-enamide also has some limitations for lab experiments. For example, 3-Amino-4,4-dicyanobut-3-enamide is relatively unstable and can decompose over time, making it difficult to store and handle. Additionally, 3-Amino-4,4-dicyanobut-3-enamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Amino-4,4-dicyanobut-3-enamide. One potential direction is the development of novel 3-Amino-4,4-dicyanobut-3-enamide derivatives with improved biological activities and stability. Another direction is the investigation of the mechanisms underlying 3-Amino-4,4-dicyanobut-3-enamide's biological activities, which could lead to the identification of new drug targets. Additionally, 3-Amino-4,4-dicyanobut-3-enamide could be used as a starting material for the synthesis of new materials and polymers with unique properties. Overall, the study of 3-Amino-4,4-dicyanobut-3-enamide has the potential to lead to significant advancements in various fields, including medicine, materials science, and organic synthesis.
Synthesemethoden
3-Amino-4,4-dicyanobut-3-enamide can be synthesized through a multi-step process using readily available starting materials. The first step involves the condensation of malononitrile with ethyl acetoacetate to form a beta-keto nitrile intermediate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is treated with acetic anhydride to obtain 3-Amino-4,4-dicyanobut-3-enamide. The overall yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
3-Amino-4,4-dicyanobut-3-enamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-Amino-4,4-dicyanobut-3-enamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, 3-Amino-4,4-dicyanobut-3-enamide has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 3-Amino-4,4-dicyanobut-3-enamide has been used as a reagent for the synthesis of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
3-amino-4,4-dicyanobut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-2-4(3-8)5(9)1-6(10)11/h1,9H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBJJZCCAPOERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C#N)C#N)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,4-dicyanobut-3-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

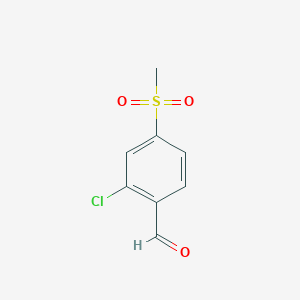
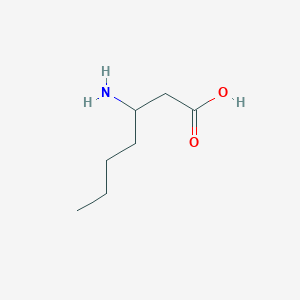
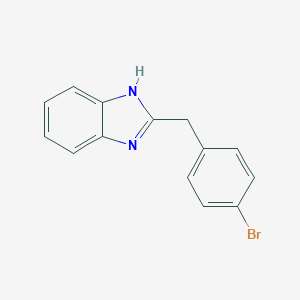
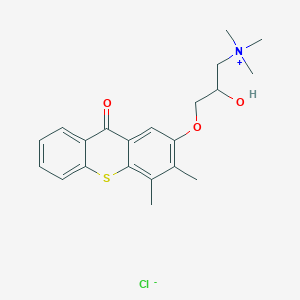
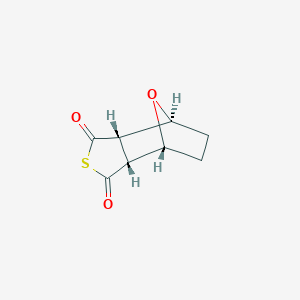
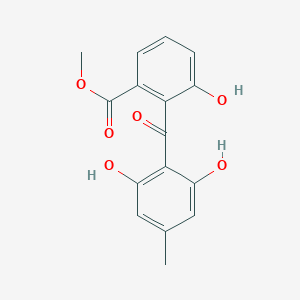
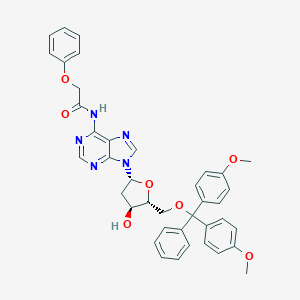
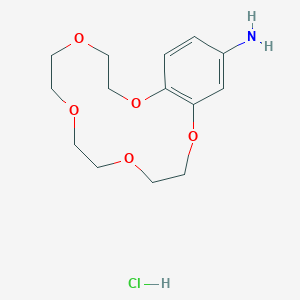
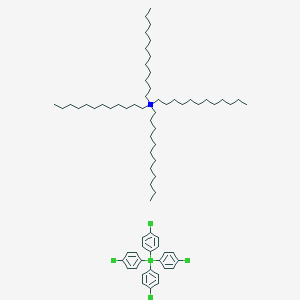
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
